![molecular formula C11H7ClN2 B2586762 2-氯-9H-吡啶并[2,3-b]吲哚 CAS No. 26869-12-5](/img/structure/B2586762.png)

2-氯-9H-吡啶并[2,3-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

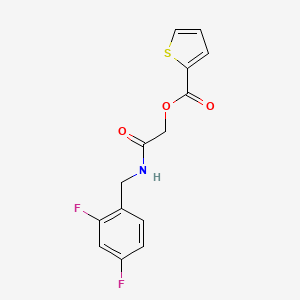

“2-chloro-9H-pyrido[2,3-b]indole” is a chemical compound . It is related to “2-Amino-9H-pyrido[2,3-b]indole”, also known as 2-amino-α-carboline, which is a mutagenic and carcinogenic heterocyclic amine present in foods cooked at high temperature and in cigarette smoke .

Synthesis Analysis

The synthesis of pyrido[2,3-b]indoles has been a topic of interest in recent years . A novel Fe-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones has been developed . Another synthesis method involves the use of 2,6-dibenzylidene cyclopentanone and adjacent aminophenyl acetonitrile .Molecular Structure Analysis

The molecular structure of “2-chloro-9H-pyrido[2,3-b]indole” is C11H7ClN2 . It is related to 9H-pyrido[2,3-b]indole, which has a molecular weight of 168.2 .科学研究应用

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to inhibit the growth of cancer cells, making them potential candidates for cancer therapy .

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV activity . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives can act as antioxidants . This means they have the potential to protect the body from damage caused by harmful molecules called free radicals.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties . This makes them potentially useful in combating various types of infections.

Antitubercular Activity

Indole derivatives have been reported to have antitubercular activity . This suggests they could be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to have antidiabetic properties . This means they could potentially be used in the management of diabetes.

作用机制

Target of Action

It is known that indole derivatives, which include 2-chloro-9h-pyrido[2,3-b]indole, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology, cancer treatment, and the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to various changes in cellular processes . These changes can include the inhibition of certain enzymes, the activation of specific receptors, or the disruption of critical biochemical pathways .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This property can significantly impact the bioavailability of a compound like 2-chloro-9H-pyrido[2,3-b]indole .

Result of Action

It is known that indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-chloro-9H-pyrido[2,3-b]indole can be influenced by various environmental factors. For example, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Moreover, the compound should be stored in a dry, cool place and kept away from oxidizing agents, strong acids, and strong bases .

属性

IUPAC Name |

2-chloro-9H-pyrido[2,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTJYGKCUULHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-9H-pyrido[2,3-b]indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)

![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)

![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2586690.png)

![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)

![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)